Journal Name:Nano Express
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IF:0
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Nano Express ( IF 0 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.memsci.2023.121954
Direct Air Capture, the chemical separation of carbon dioxide (CO2) from air, is considered a necessary approach to generate negative carbon emissions and in turn limit global warming, though energetic and monetary costs must continue to decline to meet the needed gigaton scale. The promise of energy-efficient and continuous carbon dioxide membrane separation has only recently been investigated with the development of facilitated chemical transport and novel electrochemically driven methods. This work demonstrates the potential for continuous pumping of CO2 from air using commercial anion exchange membranes driven solely by a water vapor gradient. A reactive transport model that couples ionic transport with moisture sensitive bicarbonate chemistry in charged polymers, also termed moisture swing sorption, was developed alongside experimentally measured equilibrium and transport properties of CO2 and water vapor in Fumasep FAA-3 to determine the mass transport limits of such a system. The results show that the commercial membrane is kinetically limited by the moisture sensitive chemistry, enabling a CO2 current of 1.1 μmol/m2 ∙ s. In diffusion limited materials, a CO2 pumping flux can reach 11 μmol/m2 ∙ s in and peak performance is expected with a dry air relative humidity around 50% pumping into a saturated water vapor permeate. In all configurations, water loss becomes the major cost in such a separation and must be managed through optimal polymer design or water recovery mechanisms. The work demonstrates the applicability of a new driving force, the evaporation of water, to meet the energetic demand of CO2 separation from air.
Nano Express ( IF 0 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.memsci.2023.121960
Thin film nanocomposite (TFN) organic solvent nanofiltration (OSN) membrane with improved separation performance was fabricated via interfacial polymerization reaction between amine-functionalized graphene quantum dots (af-GQDs) doped aqueous monomer solution of m-phenylenediamine (MPD) and trimesoyl chloride (TMC) n-hexane solution. We emphasize the employment of extra-low content for both af-GQDs and MPD, so that we could maximize the function of these nanomaterials and eliminate their aggregation at the same time. The af-GQDs nanomaterials could regulate the interfacial polymerization process and could be strongly anchored in the polyamide film via covalent bonding, hence could prevent their loss while providing more channels for faster solvent penetration. As a result, the optimized OSN membrane, TFN-50, shows a super-smooth surface, with a surface roughness as low as 4.3 ± 0.2 nm, and excellent pure solvent permeances which reach 135.8, 112.7, and 69.8 L m−2 h−1 MPa−1 for methanol, DMF and ethanol, respectively, as well as a very high Rhodamine B (RDB, 479 Da) rejection of up to 99.2%, and an ethanol permeance of 61.4 L m−2 h−1 MPa−1. Furthermore, the TFN-50 OSN membrane still shows excellent filtration performance after being submerged in DMF for 336 h or continuous crossflow filtration with Rose bengal (RB, 1017 Da)/DMF solution for 136 h, demonstrating its excellent solvent resistance.
Nano Express ( IF 0 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.memsci.2023.121949
Extraction of rare-earth ions from mixtures with other cations is an important part of recovering rare-earth ions from recycling or other streams. This study examines whether highly selective Donnan partitioning into a cation-exchange membrane can lead to effective electrodialysis (ED) extraction of La3+ from solutions containing monovalent or divalent ions. In Nafion membranes, trivalent La3+ sorbs selectively over Na+ and Mg2+, and the La3+/Na+ partitioning selectivity increases to values > 100 with decreasing ionic strength and/or higher ratios of Na + to La3+ in solution. However, the experimental La3+/Na+ and La3+/Mg2+ ED selectivities are <10. The low La3+ mobility in the membrane accounts for some of the difference between partitioning and transport selectivity. Equally important, concentration polarization due to different ion transport numbers in the solution and the membrane likely leads to significant diffusion of monovalent ions through the membrane. For example, although simulated La3+/Na+ electromigration selectivities reach 35 in dilute solutions, diffusion of Na+ across the membrane reduces the overall ED transport selectivity to <10. This work shows the importance of accounting for concentration polarization when considering applications of ED for ion separations.
Nano Express ( IF 0 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.memsci.2023.121943
This work examines the impact of mechanical forces on molecule (cosolute) transport through polymeric membranes in 1:1 salt solutions, considering the molecular information of the cosolutes. Our study highlights how strain-dependent cosolute partitioning between the membrane and the bulk solution is influenced by the interplay of size exclusion and specific binding interactions, with dielectric repulsion playing a dominant role in modulating multivalent cosolute partitioning. To gain a deeper understanding, we develop an analytical expression considering the mechanical stress and cosolute-membrane interaction, including the cosolute’s chemical, electrical, and physical molecular information. We show that only elastic and osmotic contributions govern the stress–strain relationship of the membrane, regardless of its charge status. This approach provides a molecular-level representation of the chemical potential of cosolutes and their transport behavior under mechanical stress. The results establish a coupled theoretical framework for linking transport properties and mechanical deformation of polymeric membranes.
Nano Express ( IF 0 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.memsci.2023.121929
Virus filters are essential in bioprocessing for safe therapeutic protein production. Understanding the correlation between virus filter structure and performance is important for efficient process design. By applying a multilayer structural model comprised of theoretical layers having pore size distributions, to published visualization data, we demonstrate in the present study that virus removal performance and filtration behavior can be quantitatively calculated. Virus filter structure can be classified into asymmetric high porosity, symmetric high density and laminated structure types. All types exhibit sufficient virus removal properties when used in normal processes. Laminated structure filters show extremely high virus particle removal performance, achieving the most robust virus removal even in filtration with process pauses, although flux decay tends to occur during filtration of solutions containing even very small amounts of aggregate. Conversely, asymmetric high porosity filters may show lower virus removal in processes involving multiple pauses that exceed practical conditions but shows stable filtration behavior with lower increase in pressure and lower flux decay even for the filtration of solutions containing aggregates. Such filtration behavior and virus removal properties can be quantitatively expressed and predicted by numerical calculations using a model based on the theoretical multilayer structure.
Nano Express ( IF 0 ) Pub Date: 2023-07-05 , DOI:
10.1016/j.memsci.2023.121912
We developed a tough and highly CO2-permeable ion gel membrane composed of a CO2-philic ionic liquid (IL), 1-ethyl-3-methylimidazolium tetracyanoborate ([Emim][B(CN)4]), and an interpenetrating polymer network (IPN) composed of poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) and crosslinkable poly(ethyl acrylate-co-N-succinimide acrylate) (poly(EA-co-NSA)). The semi-crystalline PVDF-HFP and IL-philic poly(EA-co-NSA) networks endowed the ion gel membrane with high mechanical strength and good IL-holding properties. The high mechanical strength and good IL-holding properties achieved by the polymer networks provided the ion gel membrane with high and selective CO2 permeability under pressurized conditions at a trans-membrane pressure difference of 250 kPa. In addition, the high CO2 absorbability of [Emim][B(CN)4] provided the ion gel membrane with a CO2 permeability of more than 2500 barrer and a CO2/N2 permselectivity of approximately 20 at an elevated temperature of 80 °C. It was also demonstrated that the CO2 permeability of the IPN ion gel membrane increased with increasing IL content. The IPN ion gel membrane with an IL content of 85 wt% had a CO2 permeability of 2243 barrer and a CO2/N2 permselectivity of 43 at 30 °C. The excellent CO2 permeability and CO2/N2 permselectivity were not changed by physical aging for more than one week.
Nano Express ( IF 0 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.memsci.2023.121957
Designing hierarchical micro/nanostructures on the surface of a membrane to endow it with underwater superoleophobic properties and oil-fouling resistance, poses a considerable challenge. In this study, we propose an elaborate method for depositing layered double hydroxides (LDHs) on a ZIF-67 surface grown along nanofibers, resulting in a nanoflower-branched nanofibrous membrane (ZnCo-LDH@PAN) with an abundant cavity structure. The ZnCo-LDH@PAN membrane exhibited excellent mechanical and superdrophilic/underwater superoleophobic properties, reaching an outstanding separation efficiency (>99.0 %) for crude oil emulsion and various sodium dodecyl sulfate (SDS) stabilized oil/water emulsions, and a separation flux of up to 5434.8 L m−2 h−1 under a low-pressure drive. In the continuous separation of 1700 mL emulsion, the efficiency remained relatively stable, and the FRR (flux recovery rate) can be as high as 97.8 %. Further, the ZnCo-LDH@PAN membrane exhibited good mechanical and chemical stabilities. Overall, this study presents an advanced approach for designing separation membranes by combining LDHs with nanofiber-derived materials.
Nano Express ( IF 0 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.memsci.2023.121948
This study used the phase inversion method to prepare a novel ZnCdSe/ZnS quantum dot molecularly imprinted (ZnCdSe/ZnS@MIPs) polyethersulfone (PES) fluorescent composite (ZnCdSe/ZnS@MIPs@PES) membrane for the rapid detection of pyrraline (PRL). This membrane addressed the challenges presented by quantum dots molecularly imprinted polymers (QDs@MIPs) particles in liquids and required no pre-treatments during the analysis for accurate content determination at a low LOD. When the samples passed through the membrane via an automatic circulating filtration device, the PRL was specifically adsorbed due to the imprinted recognition sites on the ZnCdSe/ZnS@MIPs particles, causing membrane fluorescence quenching. Matrix-interfering components were removed for the porous structure of the membrane. Compared with the ZnCdSe/ZnS@MIPs solution method, the detection limit and accuracy of the ZnCdSe/ZnS@MIPs@PES membrane technique was significantly more successful in enhancing enrichment and purification functionality, reducing the analysis duration from 3 to 4 d to 45 min, while the operational procedure was decreased from 16 steps to two. When applied for PRL analysis in milk with 15% PES content and 6 mg ZnCdSe/ZnS@MIPs addition, the PRL was quantitatively detected in a broad concentration range (30–1000 μg/L) with R2=0.99. The LOD of ZnCdSe/ZnS@MIPs@PES membrane decreased at a higher sample injection volume, reaching a minimum of 18.1476 μg/L at 14 mL injection.
Nano Express ( IF 0 ) Pub Date: 2023-07-05 , DOI:
10.1016/j.memsci.2023.121906
This study presents an investigation on the monovalent/divalent ion permselectivity of anion exchange ionenes, a distinct class of solid polymer polyelectrolytes having cationic fixed charge groups located directly on the polymer backbone, rather than being pendant. These ionenes are commercially available as Aemion® AEMs and are based on hexamethyl-p-terphenyl poly(benzimidazolium) (HMT-PMBI). Monovalent/divalent permselectivity values of four Aemion® membranes of different thickness and ion exchange capacity were determined via electrodialysis in a mixed electrolyte system comprising chloride/sulfate anions. To fully understand the transport phenomena in these materials, ion transport properties were studied in conjunction with water uptake and ionic conductance. When the AEMs were exposed to mixed chloride/sulfate solutions, their water uptake significantly increased compared to purely chloride containing solutions, and the concentration of fixed charge groups in the AEMs consequently decreased. We find that thicker ionenes with lower IEC exhibit the highest permselectivity. The data also reveal that thinner AEMs yield a greater ionic flux loss and decreased permselectivity values, particularly in case of lower IEC AEMs. Surprisingly, despite its low water uptake and high resistance, commercial Selemion AMV possesses lower permselectivity than low IEC ionene-based Aemion® AEMs, which we explain on the basis of the highly tortuous internal morphology of low water content ionenes. Permselectivity-to-resistance ratio values are an order of magnitude higher for low IEC ionenes when compared with high IEC ionenes and Selemion AMV.
Nano Express ( IF 0 ) Pub Date: 2023-07-15 , DOI:
10.1016/j.memsci.2023.121938
The effect of temperature, pressure, and humidity content in the gas separation performance of iongel membranes are crucial parameters that should be assessed to determine the real potential of these materials to be used in CO2 separation processes. In this work, we present a detailed study on the impact of temperature (303, 323 and 353 K), pressure (2 and 4 bar), gas composition and water vapour content (between 11 and 21% of relative humidity) on the performance of iongels containing azo-porous organic polymers (azo-POPs), for CO2/N2 and CO2/CH4 binary gas separations. The iongels combining 80 wt% of the ionic liquid (IL) [C2mim][TFSI], 20 wt% of poly(ethylene glycol) diacrylate (PEGDA) and 0.5 wt% of different azo-POPs were prepared by a solvent-free UV curing method. At the lower temperature, the pressure increase seems to have a negative impact on the CO2 permeability of the prepared mixed matrix iongel membranes (MMIMs). However, the opposite behaviour was found when the temperature increases. Moreover, the presence of humidity in the feed gas stream affects the gas separation performance of the studied iongels, since the CO2 permeability greatly increases with increasing humidity in the gas mixture, while the selectivity decreases, for both gas separations under study. In general, the high pressure and temperature, and the presence of humidity have a significant influence on the separation performance of the studied iongel membranes, due to induced alterations in their structure and overall stability.
Supplementary Information
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